molecular formula C21H23N3O B2643952 1-(4-Methylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 577698-83-0

1-(4-Methylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No. B2643952
CAS RN: 577698-83-0
M. Wt: 333.435
InChI Key: TXGJTRLQWJYPRK-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known by its chemical name, MPBP.

Mechanism of Action

The mechanism of action of MPBP involves its binding to the dopamine transporter, which inhibits the reuptake of dopamine into the presynaptic neuron. This results in an increase in dopamine levels in the synaptic cleft, which can help alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPBP has been found to have significant effects on the biochemical and physiological processes in the brain. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a positive impact on mood and cognitive function.

Advantages and Limitations for Lab Experiments

MPBP has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine transporter. However, it also has some limitations, such as its relatively short half-life and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on MPBP. One area of interest is the development of more potent and selective dopamine transporter inhibitors based on the structure of MPBP. Another potential direction is the investigation of the effects of MPBP on other neurotransmitter systems in the brain. Additionally, further research is needed to determine the safety and efficacy of MPBP for use in humans.

Synthesis Methods

The synthesis of MPBP involves the reaction of 4-methylphenyl-2-nitropropene with benzimidazole in the presence of a reducing agent. The resulting product is then treated with pyrrolidine to obtain MPBP.

Scientific Research Applications

MPBP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit significant activity as a dopamine transporter inhibitor, which makes it a promising candidate for the treatment of Parkinson's disease and other dopamine-related disorders.

properties

IUPAC Name

1-(4-methylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-3-12-23-19-7-5-4-6-18(19)22-21(23)16-13-20(25)24(14-16)17-10-8-15(2)9-11-17/h4-11,16H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGJTRLQWJYPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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